

# Sertraline: A Repurposed Trypanocidal Agent for Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge with limited therapeutic options. The repurposing of existing drugs offers a promising and accelerated path to new treatments. This technical guide details the trypanocidal activity of sertraline, a selective serotonin reuptake inhibitor (SSRI), against T. cruzi. In vitro studies have demonstrated sertraline's efficacy against different parasite forms and strains, including clinically relevant intracellular amastigotes.[1][2][3][4][5] The primary mechanism of action involves the disruption of the parasite's bioenergetic metabolism, leading to a reduction in ATP levels and subsequent cell death.[1][2][3] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the proposed mechanism of action, offering a valuable resource for researchers and scientists in the field of anti-parasitic drug development.

### Introduction

The current therapeutic arsenal for Chagas disease is restricted to two nitroimidazole derivatives, benznidazole and nifurtimox, which are associated with significant toxicity and variable efficacy, particularly in the chronic phase of the disease.[6] Drug repurposing, the investigation of existing approved drugs for new therapeutic indications, presents a cost-effective and expedited strategy for identifying novel anti-trypanosomal agents.[1][3] Sertraline, a widely prescribed antidepressant, has emerged as a potential candidate, exhibiting potent in



vitro activity against Trypanosoma cruzi.[1][4][6][7][8] This document consolidates the existing research on sertraline's trypanocidal properties, focusing on its mechanism, efficacy, and the experimental frameworks used for its evaluation.

# Quantitative Efficacy of Sertraline against Trypanosoma cruzi

Sertraline has demonstrated significant activity against various forms and strains of T. cruzi in vitro. The following table summarizes the key quantitative data from published studies.

| Parasite<br>Stage                               | T. cruzi<br>Strain | Host Cell                 | IC50 (μM)    | Selectivity<br>Index (SI)              | Reference |
|-------------------------------------------------|--------------------|---------------------------|--------------|----------------------------------------|-----------|
| Intracellular<br>Amastigotes                    | Υ                  | Peritoneal<br>Macrophages | 1.4 (± 0.6)  | 17.8                                   | [4]       |
| Intracellular<br>Amastigotes                    | Υ                  | Cardiomyocyt es           | 6.6 (± 1.4)  | -                                      | [4]       |
| Intracellular<br>Amastigotes                    | Tulahuen           | Peritoneal<br>Macrophages | 1.0 - 10.0   | -                                      | [1][2][3] |
| Cell Culture-<br>derived<br>Trypomastigo<br>tes | Y                  | -                         | 1.8 (± 0.8)  | -                                      | [4]       |
| Bloodstream<br>Trypomastigo<br>tes              | Y                  | -                         | 14.2 (± 5.5) | -                                      | [4]       |
| Amastigotes                                     | Not Specified      | -                         | 7.8 (± 1.7)  | >55.6 and<br>25.4 (for<br>derivatives) | [9]       |

IC50: Half-maximal inhibitory concentration. The concentration of a drug that is required for 50% inhibition in vitro. Selectivity Index (SI): Ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite. A higher SI indicates greater selectivity for the parasite.



# Mechanism of Action: Disruption of Bioenergetic Metabolism

The trypanocidal effect of sertraline is primarily attributed to its ability to disrupt the bioenergetic metabolism of T. cruzi.[1][2][3] This is achieved through the impairment of mitochondrial function, a critical organelle for the parasite's survival.

Key mechanistic features include:

- Mitochondrial Integrity Disruption: Sertraline induces changes in the mitochondrial integrity of T. cruzi.[1][2][3]
- ATP Depletion: This mitochondrial dysfunction leads to a significant decrease in intracellular ATP levels, a crucial molecule for cellular energy.[1][2][3][7][8]
- No Effect on Plasma Membrane Permeability: Studies have shown that sertraline does not
  cause an increase in the permeability of the parasite's plasma membrane, suggesting a
  specific intracellular target.[1]
- No Increase in Reactive Oxygen Species (ROS): Unlike some other trypanocidal agents, sertraline's mechanism does not appear to involve the generation of oxidative stress through increased ROS levels.[1][2][3]

In silico studies, including chemogenomic target fishing, homology modeling, and molecular docking, have identified the enzyme isocitrate dehydrogenase 2 (TcIDH2) as a potential molecular target for sertraline within the parasite.[1][2][3][7][8] This enzyme plays a role in the citric acid cycle, which is central to cellular respiration and energy production.

### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Proposed mechanism of sertraline's trypanocidal action.



## **Experimental Protocols**

The following sections detail the key experimental methodologies employed to evaluate the trypanocidal activity and mechanism of action of sertraline.

## **In Vitro Antiparasitic Activity Assay**

This protocol is used to determine the efficacy of sertraline against the different life stages of T. cruzi.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy of sertraline against Trypanosoma cruzi: an in vitro and in silico study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of sertraline against Trypanosoma cruzi: an in vitro and in silico study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]



- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Frontiers | Navigating drug repurposing for Chagas disease: advances, challenges, and opportunities [frontiersin.org]
- 8. Navigating drug repurposing for Chagas disease: advances, challenges, and opportunities
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sertraline as a Scaffold for Antitrypanosoma Cruzi Drug Development: Design of Novel Derivatives and Computational Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sertraline: A Repurposed Trypanocidal Agent for Chagas Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206857#sertraline-s-role-as-a-trypanocidal-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com